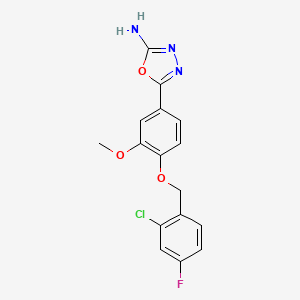
4-(2-(2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)ethoxy)benzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)ethoxy)benzene-1-sulfonyl fluoride is a complex organic compound that features a combination of triazine, phenoxy, and sulfonyl fluoride groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)ethoxy)benzene-1-sulfonyl fluoride typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the reaction of cyanuric chloride with appropriate amines under controlled conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions.
Ethoxy Linkage Formation: The ethoxy linkage is formed through etherification reactions.
Introduction of the Sulfonyl Fluoride Group: The sulfonyl fluoride group is introduced using sulfonyl chloride and fluoride sources.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazine ring or the phenoxy group.
Reduction: Reduction reactions can occur at the nitro groups or other reducible functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a catalyst or a catalyst precursor in organic reactions.
Material Science: It could be used in the synthesis of advanced materials with specific properties.
Biology
Biochemical Probes: The compound might be used as a probe to study biochemical pathways.
Enzyme Inhibition: It could act as an inhibitor for specific enzymes.
Medicine
Drug Development: The compound may be explored for its potential therapeutic effects.
Diagnostic Agents: It could be used in the development of diagnostic tools.
Industry
Polymer Synthesis: The compound might be used in the production of specialized polymers.
Agriculture: It could be used in the formulation of agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-(2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)ethoxy)benzene-1-sulfonyl fluoride would depend on its specific application. For instance:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking its activity.
Receptor Binding: It could interact with specific receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-(2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)ethoxy)benzene-1-sulfonyl chloride
- 4-(2-(2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)ethoxy)benzene-1-sulfonyl bromide
Uniqueness
The presence of the sulfonyl fluoride group in 4-(2-(2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)ethoxy)benzene-1-sulfonyl fluoride makes it unique compared to its sulfonyl chloride and bromide counterparts. This group can impart different reactivity and biological activity, making it a compound of interest for further research.
Propiedades
Número CAS |
20110-66-1 |
|---|---|
Fórmula molecular |
C19H21ClFN5O4S |
Peso molecular |
469.9 g/mol |
Nombre IUPAC |
4-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethoxy]benzenesulfonyl fluoride |
InChI |
InChI=1S/C19H21ClFN5O4S/c1-19(2)25-17(22)24-18(23)26(19)12-3-8-16(15(20)11-12)30-10-9-29-13-4-6-14(7-5-13)31(21,27)28/h3-8,11H,9-10H2,1-2H3,(H4,22,23,24,25) |
Clave InChI |
MHFIVUKREFWNBG-UHFFFAOYSA-N |
SMILES canónico |
CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCCOC3=CC=C(C=C3)S(=O)(=O)F)Cl)N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-2-(2-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11781396.png)

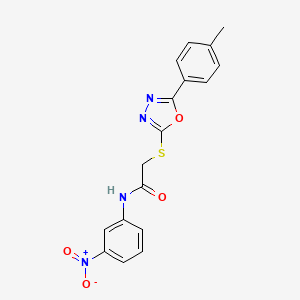
![4-(5,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B11781413.png)
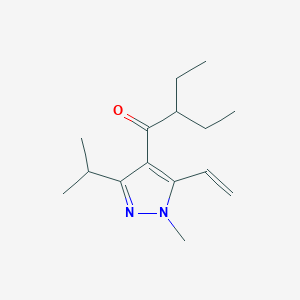


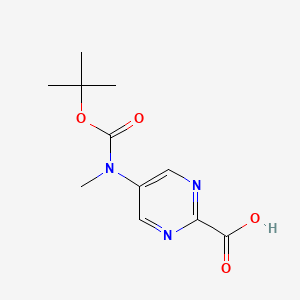
![8-Iodo-6-nitro-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B11781441.png)
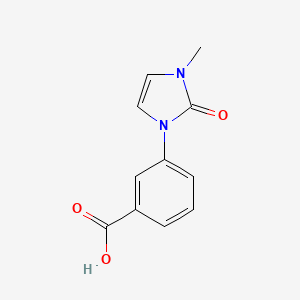
![7-Morpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11781449.png)
![N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)propionamide](/img/structure/B11781458.png)
